molecular formula C17H24N2O5S B3951374 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylmethyl)piperidine oxalate

4-(1-pyrrolidinylcarbonyl)-1-(2-thienylmethyl)piperidine oxalate

Cat. No. B3951374
M. Wt: 368.4 g/mol
InChI Key: SFABHUNGVOHSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-pyrrolidinylcarbonyl)-1-(2-thienylmethyl)piperidine oxalate is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as PTMP and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of PTMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. PTMP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PTMP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases. Additionally, PTMP has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. PTMP has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using PTMP in lab experiments is its high purity and stability. Additionally, its well-defined chemical structure allows for precise dosing and accurate measurements. However, one limitation of using PTMP is that its mechanism of action is not fully understood, which makes it difficult to interpret some experimental results.

Future Directions

There are several future directions for PTMP research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Additionally, PTMP may have potential as an anti-cancer agent, and further studies are needed to explore this possibility. Finally, the mechanism of action of PTMP needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, PTMP is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure PTMP, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to using PTMP in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.

Scientific Research Applications

PTMP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety effects in various animal models. Additionally, PTMP has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These findings suggest that PTMP may have potential as a therapeutic agent for a range of diseases.

properties

IUPAC Name

oxalic acid;pyrrolidin-1-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS.C2H2O4/c18-15(17-7-1-2-8-17)13-5-9-16(10-6-13)12-14-4-3-11-19-14;3-1(4)2(5)6/h3-4,11,13H,1-2,5-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFABHUNGVOHSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-pyrrolidinylcarbonyl)-1-(2-thienylmethyl)piperidine oxalate
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